molecular formula C19H37NO4 B154297 (R,S)-Boc-2-amino-tetradecanoic acid CAS No. 129850-62-0

(R,S)-Boc-2-amino-tetradecanoic acid

Cat. No.: B154297
CAS No.: 129850-62-0
M. Wt: 343.5 g/mol
InChI Key: CZZRHFGUPKTZOC-UHFFFAOYSA-N
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Description

(R,S)-Boc-2-amino-tetradecanoic acid is a chiral amino acid derivative The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Boc-2-amino-tetradecanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the tetradecanoic acid chain. One common method involves the reaction of 2-amino-tetradecanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(R,S)-Boc-2-amino-tetradecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic chemistry, (R,S)-Boc-2-amino-tetradecanoic acid is used as a building block for the synthesis of peptides and other complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.

Biology

The compound is used in the study of protein structure and function. It can be incorporated into peptides to investigate the effects of specific amino acid modifications on protein activity.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry

The compound finds applications in the production of specialty chemicals and materials. Its use in the synthesis of polymers and surfactants is of particular interest.

Mechanism of Action

The mechanism of action of (R,S)-Boc-2-amino-tetradecanoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The molecular targets and pathways involved vary based on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (R,S)-Boc-2-amino-dodecanoic acid: Similar structure but with a shorter carbon chain.

    (R,S)-Boc-2-amino-hexadecanoic acid: Similar structure but with a longer carbon chain.

    (R,S)-Boc-2-amino-octadecanoic acid: Similar structure but with an even longer carbon chain.

Uniqueness

(R,S)-Boc-2-amino-tetradecanoic acid is unique due to its specific chain length, which can influence its physical and chemical properties. The presence of the Boc protecting group also adds to its versatility in synthetic applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(21)22)20-18(23)24-19(2,3)4/h16H,5-15H2,1-4H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZRHFGUPKTZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373192
Record name (R,S)-Boc-2-amino-tetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129850-62-0
Record name (R,S)-Boc-2-amino-tetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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